methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate
Description
Methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 2,5-dimethylpyrrole ring substituted with a 2-amino-1,3-thiazol-4-yl group. Its molecular formula is C₁₆H₁₆N₄O₂S (molecular weight: 352.39 g/mol). The structural complexity arises from the fusion of thiazole and pyrrole moieties, which are known for their roles in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-8-14(15-9-23-17(18)19-15)11(2)20(10)13-6-4-12(5-7-13)16(21)22-3/h4-9H,1-3H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEUOOOLMCAAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate" . However, the search results do provide information regarding the properties, structure, and potential applications of related compounds, which can help to infer potential applications of the specified compound.
Chemical Information
- Chemical Name: this compound HYDROCHLORIDE
- Molecular Formula:
- Molecular Weight: 363.86
- CAS No: 1172047-05-0
- MDL Number: MFCD08447220
Potential Applications Based on Analogous Compounds
Given that the compound contains both a thiazole and a pyrrole moiety, we can explore the applications of molecules containing these groups:
- Thiazoles: Thiazoles and their derivatives have a wide range of applications in medicinal chemistry . They exhibit anticonvulsant activity, with some thiazole-bearing molecules showing significant anticonvulsant properties in tests .
- Pyrroles: Pyrrole-containing compounds are also of interest in drug design and development .
Anticonvulsant Activity
Thiazoles have demonstrated anticonvulsant properties . For instance, a study showed that certain thiazole-integrated pyrrolidin-2-one analogues displayed anticonvulsant activity . Specifically, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited the most activity, with a median anti-PTZ effective dose (ED) of 2.01 µM . Several other thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone nuclei have also shown anticonvulsant effects in various models .
Other Possible Applications
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with three key analogs:
Key Observations:
Functional Group Diversity: The target compound and 7c both incorporate a 2-amino-1,3-thiazole group, but 7c replaces the benzoate ester with a propanamide linker and introduces a 1,3,4-oxadiazole ring . CAS 729578-83-0 substitutes the thiazole group with a cyanoacetyl unit, significantly altering electronic properties (electron-withdrawing cyano group) and reducing molecular weight . Compound IX lacks heterocyclic diversity, featuring only a pyrrole-benzoate structure, which simplifies its physicochemical profile .
Molecular Weight and Physicochemical Properties: The target compound (352.39 g/mol) and 7c (375 g/mol) have higher molecular weights due to additional heterocycles (thiazole/oxadiazole) and substituents. These larger molecules exhibit higher melting points (e.g., 7c: 134–178°C) compared to simpler analogs like Compound IX (249.30 g/mol) .
Biological Activity
Methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate (CAS No. 1172047-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.86 g/mol. The compound features a thiazole ring which is known for its role in various biological activities, including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds containing the thiazole moiety exhibit potent anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation in various cell lines. A study reported that pyrrole derivatives demonstrate significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.12 to 12.5 μg/mL .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Pyrrole derivatives have been evaluated for their activity against various bacterial strains. In vitro studies indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential as effective antibacterial agents .
Anticonvulsant Activity
Research has highlighted the anticonvulsant effects of thiazole derivatives. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, demonstrating significant protective effects against seizures at dosages of 100 mg/kg . The mechanisms involved include modulation of GABAergic transmission and interaction with voltage-gated ion channels.
Table 2: Anticonvulsant Activity Findings
| Compound | Dosage (mg/kg) | Protection (%) | Method |
|---|---|---|---|
| Thiazole Derivative A | 100 | 66.67 | MES |
| Thiazole Derivative B | 100 | 80 | PTZ |
Study on Anticancer Properties
A notable study focused on the synthesis of thiazole-pyrrole derivatives and their evaluation against various cancer cell lines. The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity, leading to the identification of promising candidates for further development .
Evaluation of Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could serve as lead structures for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
